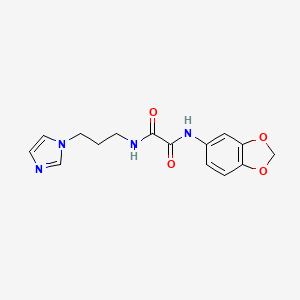
N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide, also known as BDP-I, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high affinity for a specific protein target, making it a valuable tool for understanding the role of this protein in various biological processes.
Mécanisme D'action
Target of Action
Imidazole-containing compounds have been known to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been known to exhibit a variety of biological effects due to their interaction with different biological targets .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of functional groups .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide in lab experiments is its high affinity for the protein target, which allows for precise inhibition of this protein. Additionally, this compound has been shown to be relatively stable and easy to use in various experimental systems. However, one limitation of using this compound is its specificity for a single protein target, which may limit its usefulness in studying other biological processes.
Orientations Futures
There are several potential future directions for research involving N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide. One area of interest is the development of more potent and selective inhibitors of the protein target, which could lead to more precise control over its activity. Additionally, researchers may explore the use of this compound in animal models of disease to better understand its potential therapeutic applications. Finally, further studies on the downstream effects of this compound on various biological processes could lead to new insights into the role of the protein target in these processes.
Méthodes De Synthèse
The synthesis of N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide involves several steps, starting with the reaction of 3-(N,N-dimethylamino)propyl chloride with 1,3-benzodioxole to form the intermediate 3-(1,3-benzodioxol-5-yl)propylamine. This intermediate is then reacted with imidazole-1-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide has been used extensively in scientific research to study the function of a specific protein target. This protein target is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this protein, researchers can better understand its role in these processes and potentially develop new therapies for diseases that involve this protein.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-14(17-4-1-6-19-7-5-16-9-19)15(21)18-11-2-3-12-13(8-11)23-10-22-12/h2-3,5,7-9H,1,4,6,10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDCDZVEYGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)
![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
![3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2747727.png)
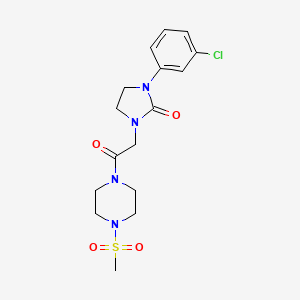
![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)
![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)
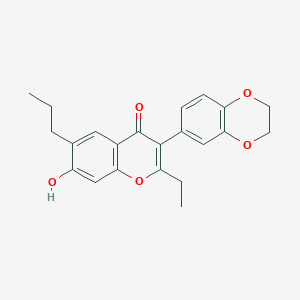

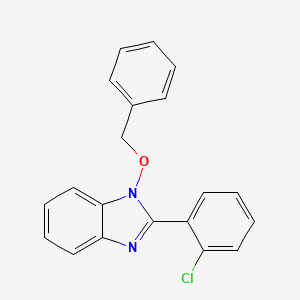
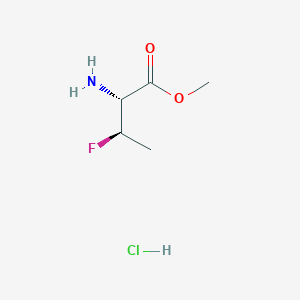
![4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2747743.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2747744.png)